molecular formula C12H10F2O B14047012 1-(Difluoromethoxy)-5-methylnaphthalene

1-(Difluoromethoxy)-5-methylnaphthalene

Cat. No.: B14047012
M. Wt: 208.20 g/mol
InChI Key: ZYYFRRFSBIWZLD-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-5-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 5-methylnaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers as building blocks has been reported . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods may involve continuous flow processes to ensure scalability and efficiency. These methods are designed to optimize reaction conditions, minimize by-products, and ensure consistent quality of the final product .

Chemical Reactions Analysis

1-(Difluoromethoxy)-5-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-5-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(Difluoromethoxy)-5-methylnaphthalene can be compared with other fluorinated naphthalene derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethoxy)-5-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-4-2-6-10-9(8)5-3-7-11(10)15-12(13)14/h2-7,12H,1H3

InChI Key

ZYYFRRFSBIWZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)OC(F)F

Origin of Product

United States

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